n,n,n',n'-Tetramethyl-1,10-decanediamine
Overview
Description
n,n,n’,n’-Tetramethyl-1,10-decanediamine: is an organic compound with the molecular formula C14H32N2 . It is a diamine with two tertiary amine groups attached to a decane backbone. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’,n’-Tetramethyl-1,10-decanediamine typically involves the reaction of 1,10-dibromodecane with dimethylamine . The reaction is carried out in a solvent such as benzene at a temperature of 4-5°C. The product is then purified through acid extraction, alkaline treatment, and extraction with diethyl ether. The extracted fractions are dried over magnesium sulfate and purified by vacuum distillation .
Industrial Production Methods: Industrial production of n,n,n’,n’-Tetramethyl-1,10-decanediamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: n,n,n’,n’-Tetramethyl-1,10-decanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
n,n,n’,n’-Tetramethyl-1,10-decanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n,n,n’,n’-Tetramethyl-1,10-decanediamine involves its ability to act as a nucleophile due to the presence of tertiary amine groups. These amine groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound can also form stable complexes with metal ions, making it useful in coordination chemistry .
Comparison with Similar Compounds
n,n,n’,n’-Tetramethylethylenediamine (TMEDA): A bidentate ligand with similar nucleophilic properties but a shorter ethylene backbone.
n,n,n’,n’-Tetramethyl-1,4-butanediamine: Another diamine with a shorter butane backbone.
n,n,n’,n’-Tetramethyl-1,8-naphthalenediamine: A diamine with a naphthalene backbone, offering different steric and electronic properties
Uniqueness: n,n,n’,n’-Tetramethyl-1,10-decanediamine is unique due to its longer decane backbone, which provides greater flexibility and spatial separation between the amine groups. This structural feature allows it to form more stable complexes with metal ions and participate in a wider range of chemical reactions compared to its shorter-chain analogs.
Properties
IUPAC Name |
N,N,N',N'-tetramethyldecane-1,10-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMYWSNDPZDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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